molecular formula C10H14ClNO2S B1378712 3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride CAS No. 1461708-09-7

3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride

Cat. No.: B1378712
CAS No.: 1461708-09-7
M. Wt: 247.74 g/mol
InChI Key: ZQCDPLPXTGYODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride is an organic compound featuring a propanoic acid backbone substituted with a sulfanyl (thioether) group attached to a 2-amino-5-methylphenyl ring. The hydrochloride salt enhances its solubility in polar solvents. The sulfanyl linkage distinguishes it from sulfonamide derivatives, offering distinct electronic and steric properties that may influence reactivity and biological interactions .

Properties

IUPAC Name

3-(2-amino-5-methylphenyl)sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c1-7-2-3-8(11)9(6-7)14-5-4-10(12)13;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCDPLPXTGYODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)SCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-methylthiophenol and 3-chloropropanoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-amino-5-methylthiophenol is reacted with 3-chloropropanoic acid under reflux conditions in an appropriate solvent like ethanol or water. The reaction mixture is then acidified to precipitate the product.

    Purification: The crude product is purified by recrystallization from a suitable solvent, often ethanol or methanol, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amino group, converting it to a corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide vs. Sulfanyl Linkages

  • 3-(N-Methylmethanesulfonamido)propanoic Acid (from ): This compound replaces the sulfanyl group with a sulfonamide (SO₂NH) linkage. However, the bulkier sulfonamide may reduce membrane permeability .
  • 3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic Acid Hydrochloride: The thioether linkage provides moderate lipophilicity, balancing solubility and membrane penetration. The amino group on the phenyl ring may act as a hydrogen-bond donor, enhancing target binding in bioactive contexts.

Heterocyclic Propanoic Acid Derivatives

  • 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic Acid Hydrochloride (from ): Structure: Features a benzimidazole ring instead of the aminophenyl group. Physicochemical Properties:
  • Appearance: White to light yellow crystalline powder (similar to the target compound).
  • Solubility: Soluble in water and ethanol, likely due to the hydrochloride salt . Functional Implications: Benzimidazole moieties are common in antiparasitic and antiviral agents, suggesting divergent biological applications compared to the target compound’s aminophenyl group.

Amino Acid Derivatives with Phosphono Groups

  • (S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic Acid (from ): Structure: Incorporates a phosphonomethyl group and biphenyl system, introducing significant steric bulk and acidity. Applications: Phosphono groups are often utilized in enzyme inhibition (e.g., phosphatase inhibitors), contrasting with the target compound’s simpler aromatic system .

Biological Activity

3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and neuropharmacological applications. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₁₃ClN₂O₂S
  • Molecular Weight : 232.73 g/mol

This compound features a propanoic acid backbone linked to a sulfanyl group and an amino-substituted aromatic ring, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, particularly in hepatocellular carcinoma (HepG2) cell lines.
  • Neuropharmacological Effects : Some studies have indicated potential antidepressant and anxiolytic properties associated with similar sulfanyl compounds.

Case Studies and Research Findings

A study conducted on related compounds showed significant anticancer effects against HepG2 cells. The research utilized the MTT assay to determine the IC₅₀ values for various derivatives:

CompoundIC₅₀ (µg/mL)Activity Description
6d13.004Most potent against HepG2 cells
6e28.399Least potent, with electron-withdrawing groups

The structure-activity relationship (SAR) analysis indicated that electron-donating groups enhanced the anti-proliferative activity, suggesting that modifications to the aromatic ring could optimize efficacy against cancer cells .

The anticancer activity of these compounds may be attributed to their ability to interact with key signaling pathways involved in cancer progression. Notably, the following targets were identified:

  • Signal Transducer and Activator of Transcription 3 (STAT3) : Involved in cell growth and survival.
  • Phosphatidylinositol 3-Kinase (PI3K) : Plays a significant role in cellular metabolism and proliferation.
  • Protein Kinase B (Akt) : Regulates various cellular processes including metabolism and apoptosis.

Inhibition of these pathways can lead to reduced cancer cell viability and increased apoptosis .

Neuropharmacological Activity

Research on similar compounds suggests potential antidepressant and anxiolytic effects. For example, a derivative demonstrated mixed antidepressant-anxiolytic activity in behavioral studies, indicating promise for treating mood disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.